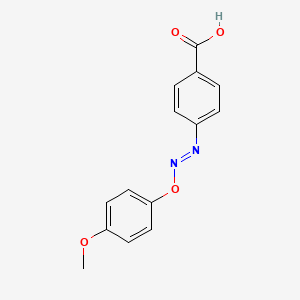
Benzoic acid, 4-((4-methoxyphenyl)azoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((4-methoxyphenyl)azoxy)- is an organic compound with a complex structure that includes a benzoic acid moiety and a methoxyphenyl azoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((4-methoxyphenyl)azoxy)- typically involves the reaction of 4-methoxyphenylhydrazine with benzoic acid derivatives under oxidative conditions. Common oxidizing agents used in this synthesis include hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((4-methoxyphenyl)azoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Benzoic acid, 4-((4-methoxyphenyl)azoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-((4-methoxyphenyl)azoxy)- involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. This compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-methoxy-
- 4-Methoxybenzoic acid
- 4-Methoxyphenylhydrazine
Uniqueness
Benzoic acid, 4-((4-methoxyphenyl)azoxy)- is unique due to the presence of both the benzoic acid and methoxyphenyl azoxy groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
57107-52-5 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[(4-methoxyphenoxy)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-19-12-6-8-13(9-7-12)20-16-15-11-4-2-10(3-5-11)14(17)18/h2-9H,1H3,(H,17,18) |
InChI Key |
HGULEWNVVSFQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)ON=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















